2,3,4-Triiodo-5-methylthiophene

Description

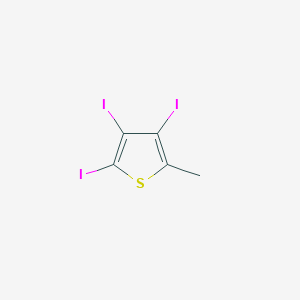

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-triiodo-5-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3I3S/c1-2-3(6)4(7)5(8)9-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBCKNJUFIORRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)I)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3I3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549904 | |

| Record name | 2,3,4-Triiodo-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16494-47-6 | |

| Record name | 2,3,4-Triiodo-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,4 Triiodo 5 Methylthiophene

Discovery and Initial Characterization of 2,3,4-Triiodo-5-methylthiophene as an Unexpected Iodination Product

The initial synthesis and characterization of this compound arose from broader investigations into the iodination of 2-methylthiophene (B1210033). In these studies, researchers subjected 2-methylthiophene to a solution of iodine in nitric acid, a potent iodinating medium. While the primary goal was often the synthesis of mono- or di-iodinated products, the formation of the tri-iodinated species was observed. The identity of this compound as a product was confirmed through elemental analysis and spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR). This unexpected outcome highlighted the challenges of controlling the extent of iodination on the electron-rich thiophene (B33073) ring.

Regioselective Iodination Strategies for Thiophene Derivatives

Achieving a specific pattern of substitution, or regioselectivity, is a key challenge in the synthesis of polyhalogenated thiophenes. The directing effects of the methyl group and the inherent reactivity of the thiophene ring at different positions must be carefully managed.

The formation of this compound is governed by the principles of electrophilic aromatic substitution. The methyl group at the 5-position is an activating group, though its directing effect can be complex in poly-substitution reactions. The initial iodination of 2-methylthiophene typically occurs at the adjacent, most activated positions. Subsequent iodine atoms are then added, with their positions influenced by the deactivating effect of the already present iodine atoms. The electron-withdrawing nature of iodine makes the ring less susceptible to further electrophilic attack, often requiring harsh reaction conditions for tri-iodination to occur.

Modern synthetic methods often employ milder and more selective iodinating agents than elemental iodine. N-Iodosuccinimide (NIS) has emerged as a valuable reagent for the polyiodination of thiophenes. The reaction of 2-methylthiophene with three equivalents of NIS in a suitable solvent, such as acetonitrile, can lead to the formation of this compound. The use of NIS offers advantages in terms of handling and reaction control compared to more aggressive reagents. The reaction typically proceeds at room temperature or with gentle heating.

Electrochemical methods provide an alternative route for the controlled halogenation of organic compounds. While specific electrochemical synthesis of this compound is not extensively documented, the principles of electrochemical halogenation are applicable. This technique involves the anodic oxidation of an iodide source to generate an electrophilic iodine species in situ. By carefully controlling the electrode potential and reaction time, it is possible to influence the degree of iodination. Furthermore, electrochemical reduction can be employed for the selective removal of halogen atoms from polyhalogenated precursors, offering a pathway to specific isomers that might be difficult to obtain through direct substitution.

Multi-step Synthetic Protocols for Accessing Triiodinated Thiophene Scaffolds

Given the challenges of direct and selective tri-iodination, multi-step synthetic sequences are often employed to construct highly substituted thiophene rings with a defined substitution pattern.

A common strategy involves the use of pre-functionalized thiophene precursors. For instance, starting with a thiophene derivative that already contains functional groups that can be later converted to iodine atoms can provide a high degree of control. One approach is to start with a thiophene carboxylic acid or a brominated thiophene. These precursors can then undergo a series of reactions, such as lithiation followed by quenching with an iodine source, to introduce the iodine atoms in a stepwise and regiocontrolled manner. This method allows for the precise placement of each iodine atom, avoiding the formation of isomeric mixtures that can result from direct poly-iodination.

Transition Metal-Catalyzed Coupling Reactions in Thiophene Functionalization

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of thiophene rings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, often involving palladium, nickel, or copper catalysts, allow for the selective introduction of a wide array of substituents onto the thiophene core, which is a crucial structural motif in pharmaceuticals and organic materials. sci-hub.sescispace.com

The Suzuki reaction, which couples organoboron compounds with organic halides in the presence of a palladium catalyst, is a widely used method for creating C-C bonds with thiophenes. nih.gov For instance, 2,5-dibromothiophene (B18171) can be coupled with 2-thiophene boronic acid to synthesize terthiophenes, with yields around 40%. nih.gov The efficiency of the Suzuki coupling is notable for its tolerance of various functional groups on both the thiophene halide and the boronic acid, making it a versatile choice for synthesizing complex thiophene derivatives. nih.gov

Another significant method is the Kumada coupling, which utilizes a Grignard reagent (organomagnesium halide) and a nickel or palladium catalyst. This reaction is effective for producing unsubstituted thiophene oligomers. nih.gov However, the high reactivity of the Grignard reagents makes them sensitive to air and water and incompatible with certain functional groups like aldehydes and ketones, which can necessitate the use of protecting groups. nih.gov

The Sonogashira cross-coupling reaction provides a powerful route to alkyl-aryl and diaryl-substituted acetylenes by reacting aryl or alkenyl halides with terminal alkynes, catalyzed by a transition metal. scispace.com A notable application is the palladium(II)-catalyzed reaction between 2-iodothiophenol (B3069315) and phenylacetylene (B144264) to produce 2-substituted benzo[b]thiophenes with moderate to good yields. scispace.com

Furthermore, the functionalization of thiophenes can be achieved through a sequence of metalation and cross-coupling reactions. For example, a sulfoxide (B87167) group can act as a directing group for metalation, followed by a sulfoxide-magnesium exchange and a subsequent palladium-catalyzed cross-coupling to introduce substituents at specific positions on the thiophene ring. sci-hub.se This method allows for the sequential difunctionalization and even full substitution of the thiophene scaffold. sci-hub.se

Table 1: Examples of Transition Metal-Catalyzed Reactions for Thiophene Functionalization

| Reaction Type | Catalyst/Reagents | Reactants | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd Complex | 2,5-dibromothiophene, 2-thiophene boronic acid | Terthiophene | 40% | nih.gov |

| Kumada Coupling | Ni(II) catalyst, Mg | EDOT halide, dibromo- or diiodoEDOT | TerEDOT | - | nih.gov |

| Sonogashira Coupling | Pd(II) | 2-iodothiophenol, phenylacetylene | 2-substituted benzo[b]thiophene | Up to 87% | scispace.com |

| Metalation/Cross-Coupling | TMPMgCl·LiCl, iPrMgCl·LiCl, Pd(PPh3)4 | 2-arylsulfinyl-thiophene | 2,3-disubstituted thiophenes | 67-89% | sci-hub.se |

This table is interactive. Click on the headers to sort the data.

Sustainable Synthesis Considerations for Highly Iodinated Thiophenes

The development of sustainable synthetic methods for highly iodinated thiophenes is crucial for minimizing environmental impact and improving process efficiency. Key considerations include the use of less hazardous reagents, milder reaction conditions, and improved atom economy.

Recent advancements in the synthesis of thiophene derivatives have focused on cyclization reactions of functionalized alkynes. mdpi.com These methods can construct the thiophene ring with a desired substitution pattern in a single, atom-economical step from readily available starting materials. mdpi.com Many of these reactions can be performed under mild conditions, sometimes even at room temperature, and in more environmentally benign solvents. mdpi.com The use of metal-catalyzed or base-promoted heterocyclizations, as well as iodocyclization reactions, represents a significant step towards more sustainable synthetic routes. mdpi.com

The capture and separation of iodine, a critical aspect of nuclear energy and environmental science, has spurred the development of novel adsorbent materials. rsc.org Covalent organic frameworks (COFs) containing thiophene units have shown great promise for iodine capture due to their high porosity and the presence of electron-rich sulfur and nitrogen sites that act as active sites for iodine adsorption. rsc.org These materials can be synthesized via solvothermal methods and exhibit excellent iodine adsorption capacity from both the gas phase and solution, as well as good reusability. rsc.org The development of such materials highlights a sustainable approach to managing iodine in various environmental contexts. rsc.org

Industrial processes are also being optimized for sustainability. For example, a process for the synthesis of a thiophene derivative, methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate, has been developed for industrial scale. google.com This process involves reacting dimethyl 3-oxoglutarate, malononitrile, and morpholine, followed by the addition of sulfur in methanol. google.com The reaction is carried out at reflux, and the product is precipitated with water, achieving a good yield and high purity. google.com Such streamlined processes that minimize waste and maximize yield are central to sustainable chemical manufacturing.

Reaction Chemistry and Transformative Functionalization of 2,3,4 Triiodo 5 Methylthiophene

Reactivity Profiles of Tri-iodo-substituted Thiophenes.

The reactivity of polyiodinated thiophenes like 2,3,4-triiodo-5-methylthiophene is dominated by the chemistry of the carbon-iodine bond. The electron-withdrawing nature of the iodine atoms deactivates the thiophene (B33073) ring towards electrophilic substitution, while simultaneously activating it for transformations that proceed via metal-halogen exchange or cross-coupling reactions.

Direct electrophilic substitution on a fully substituted ring like this compound is not a common transformation. The existing substituents occupy all available positions on the thiophene core, making further additions of this type challenging.

Conversely, while classical nucleophilic aromatic substitution (SNAr) requires strong activation by electron-withdrawing groups and is not the primary reaction pathway, the iodine atoms are excellent leaving groups in metal-catalyzed and metal-mediated substitution reactions. libretexts.org These processes, which involve the formation of organometallic intermediates, are the cornerstone of this compound's utility. The reactivity order of halogens in such transformations is typically I > Br > Cl, making iodinated substrates highly sought after for their high reactivity. vanderbilt.edu

A key feature of polyhalogenated heterocycles is the ability to achieve selective reactions at different positions. In thiophenes, the α-positions (adjacent to the sulfur atom) are generally more reactive than the β-positions. For this compound, the iodine at the C2 position is an α-iodine, while the iodines at C3 and C4 are β-iodines.

This difference in reactivity allows for regioselective functionalization. For instance, metal-halogen exchange reactions using organolithium reagents (like n-butyllithium) can be performed at low temperatures to selectively replace the most reactive iodine, which is typically the one at the α-position (C2). By carefully controlling the stoichiometry of the reagent and the reaction conditions, it is possible to sequentially replace the iodine atoms, starting at C2, followed by the β-positions. This stepwise approach is fundamental to building complex substitution patterns on the thiophene scaffold. Research on polybrominated thiophenes has shown that both steric and electronic factors govern this selectivity, a principle that extends to their iodinated counterparts. documentsdelivered.com

Cross-Coupling Reactions for Carbon-Carbon Bond Formation.

Cross-coupling reactions are among the most powerful tools for C-C bond formation, and polyiodinated thiophenes are excellent substrates for these transformations due to the high reactivity of the C-I bond. youtube.com

Palladium-catalyzed cross-coupling reactions provide a reliable and versatile route to functionalize this compound. nih.govnih.gov The differential reactivity of the C-I bonds allows for selective and sequential couplings.

Suzuki Coupling: This reaction pairs the iodothiophene with a boronic acid or ester in the presence of a palladium catalyst and a base. It is widely used to form aryl-aryl or aryl-vinyl bonds.

Stille Coupling: In this reaction, the iodothiophene is coupled with an organostannane reagent. The Stille reaction is known for its tolerance of a wide variety of functional groups.

Sonogashira Coupling: This method is used to form C(sp²)-C(sp) bonds by coupling the iodothiophene with a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org

The general order of reactivity for these couplings mirrors that of metal-halogen exchange, with the C2-iodine reacting preferentially. By tuning the reaction conditions (catalyst, ligands, temperature), chemists can control whether the reaction proceeds at a single site or multiple sites.

| Reaction Type | Iodine Position | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki | C2 (most reactive) | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-3,4-diiodo-5-methylthiophene |

| Stille | C2 (most reactive) | Ar-Sn(Bu)₃ | Pd(PPh₃)₄ | 2-Aryl-3,4-diiodo-5-methylthiophene |

| Sonogashira | C2 (most reactive) | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Alkynyl)-3,4-diiodo-5-methylthiophene |

While palladium catalysts are dominant, other metals are also employed in the functionalization of iodothiophenes. Copper-catalyzed reactions, such as Ullmann-type couplings, can be used to form carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. nih.govnih.gov These reactions often require higher temperatures than their palladium-catalyzed counterparts but offer complementary reactivity. For instance, copper catalysis can be effective for coupling with certain nucleophiles where palladium systems might fail. youtube.com

Functional Group Interconversions of Iodine Substituents.

Beyond C-C bond formation, the iodine substituents on this compound can be converted into a wide array of other functional groups. ub.eduimperial.ac.ukyoutube.comorganic-chemistry.org The most common strategy involves an initial iodine-metal exchange, typically with an organolithium or Grignard reagent, to generate a nucleophilic organometallic intermediate. This intermediate can then be trapped with various electrophiles.

The regioselectivity of the initial metal-halogen exchange is paramount, with the C2-iodine being the most susceptible. Quenching the resulting C2-lithiated thiophene with different electrophiles allows for the selective introduction of a functional group at this position.

| Reagent 1 (Metalation) | Reagent 2 (Electrophile) | Functional Group Introduced at C2 | Product Class |

|---|---|---|---|

| n-BuLi | CO₂ | -COOH | Carboxylic Acid |

| n-BuLi | DMF | -CHO | Aldehyde |

| n-BuLi | R₂CO | -C(OH)R₂ | Tertiary Alcohol |

| n-BuLi | Cl-PR₂ | -PR₂ | Phosphine |

| n-BuLi | B(OR)₃ | -B(OR)₂ | Boronic Ester |

This method allows the conversion of the C-I bond into C-H (by quenching with water), C-C, C-O, C-P, or C-B bonds, demonstrating the extraordinary synthetic potential embedded in the this compound scaffold. imperial.ac.uk

Halogen Dance Reactions and Their Application in Regioselective Functionalization

The mechanism of the halogen dance typically involves deprotonation by a strong base to form a carbanion, followed by a series of halogen-lithium exchanges that lead to the migration of the halogen atom. whiterose.ac.uk In the context of this compound, treatment with a strong base such as an organolithium reagent could initiate a halogen dance, potentially leading to a mixture of isomeric triiodomethylthiophenes. The regiochemical outcome of the halogen dance is influenced by several factors, including the nature of the base, the solvent, the reaction temperature, and the substitution pattern on the thiophene ring.

While specific studies on the halogen dance of this compound are not extensively documented, research on related polybrominated and polyiodinated thiophenes demonstrates the synthetic utility of this reaction. kobe-u.ac.jpclockss.org For instance, the halogen dance reaction of 2,5-dibromothiophene (B18171) can be controlled to yield the 2,4-dibromo isomer, which possesses bromo groups with differential reactivity, enabling selective subsequent transformations. kobe-u.ac.jp It is conceivable that a similar controlled migration of an iodine atom in this compound could be achieved, thereby providing access to other triiodo-5-methylthiophene isomers.

Table 1: Examples of Halogen Dance Reactions in Halogenated Thiophenes

| Starting Material | Reagents and Conditions | Major Product(s) | Reference |

| 2,5-Dibromothiophene | LDA, THF, -78 °C to rt | 2,4-Dibromothiophene | kobe-u.ac.jp |

| 2,3-Dibromothiophene | NaNH2, liq. NH3 | Mixture of dibromothiophenes | whiterose.ac.uk |

| 4,5-Dibromo-2-(thiophen-2-yl)thiazole | LiN(SiMe3)2 | Isomerized product | nih.gov |

This table presents examples from related halogenated thiophenes to illustrate the potential of halogen dance reactions.

Introduction of Other Heteroatomic Functionalities

The carbon-iodine bonds in this compound are susceptible to a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of other heteroatomic functionalities. These transformations are fundamental for the synthesis of complex molecules with tailored electronic and structural properties.

Commonly employed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations can be utilized to replace the iodine atoms with carbon, silicon, tin, nitrogen, and other heteroatom-containing moieties. The differential reactivity of the iodine atoms at the α- and β-positions of the thiophene ring can potentially be exploited for regioselective functionalization.

For instance, the introduction of sulfur-containing aromatic heterocycles has been demonstrated in related dihalothiazole systems. nih.gov Furthermore, the synthesis of bis[4-dimethylamino-2-pyrimidyl] dichalcogenides highlights a method for introducing chalcogens. researchgate.net While direct examples for this compound are scarce, the principles of these reactions are broadly applicable to polyiodinated aromatics.

Table 2: Potential Heteroatomic Functionalization Reactions

| Reaction Type | Reagents | Potential Functionality Introduced |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, Aryl, or Vinyl group |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl group |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino group |

| Thiolation | Thiol, Cu catalyst | Thioether |

Transformations Involving the Methyl Substituent for Extended Molecular Architectures

The methyl group at the 5-position of the thiophene ring offers another site for chemical modification, enabling the extension of the molecular architecture. This substituent can undergo a variety of transformations, including oxidation, halogenation, and condensation reactions.

For example, the methyl group can be oxidized to a formyl group (CHO) or a carboxylic acid group (COOH). The formylation of substituted thiophenes is a well-established process, and various methods have been developed to control the regioselectivity of this reaction. researchgate.net The resulting aldehyde can then serve as a versatile handle for further synthetic elaborations, such as Wittig reactions or reductive aminations, to build more complex molecular scaffolds.

Furthermore, the methyl group can be halogenated, for instance, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to introduce a reactive benzylic-type halide. This halogenated methyl group can then participate in nucleophilic substitution reactions to connect the thiophene core to other molecular fragments.

Advanced Dearomatization Strategies for Thiophene Derivatives

The dearomatization of thiophenes is a powerful strategy for the synthesis of three-dimensional, sulfur-containing heterocyclic structures that are of significant interest in medicinal chemistry and materials science. nih.govresearchgate.net Catalytic asymmetric dearomatization (CADA) has emerged as a particularly elegant approach to access chiral thiophene-derived compounds with high enantioselectivity. rsc.org

One of the prominent strategies for thiophene dearomatization involves the use of vinylidene ortho-quinone methide (VQM) intermediates in intramolecular [4+2] cycloadditions. nih.govresearchgate.net This methodology has been successfully applied to a range of substituted thiophenes to generate chiral spirocyclic compounds. researchgate.net The application of such dearomatization strategies to a highly substituted substrate like this compound would be expected to be influenced by the steric and electronic effects of the iodo and methyl substituents. The high degree of substitution might necessitate tailored catalytic systems to achieve efficient and stereoselective dearomatization.

Oxidative and Reductive Manipulations of Highly Halogenated Thiophenes

The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) (thiophene 1-oxide) or a sulfone (thiophene 1,1-dioxide). researchgate.net These oxidized thiophenes exhibit distinct reactivity compared to their parent aromatic counterparts and are valuable intermediates in organic synthesis, particularly in Diels-Alder reactions. researchgate.net The oxidation of highly congested and halogenated thiophenes often requires strong oxidizing agents. researchgate.net

Conversely, reductive manipulations of the thiophene ring can lead to dihydro- or tetrahydrothiophenes. researchgate.net The complete or partial reduction of the thiophene nucleus can be challenging but offers access to saturated and partially saturated sulfur heterocycles. researchgate.net Furthermore, the interaction of thiophenes with certain transition metal complexes can lead to reversible oxidative addition and reductive elimination, providing a pathway for C-S bond cleavage and hydrodesulfurization. rsc.org

The reaction of thiophenes with strongly oxidizing I(III) reagents can lead to various outcomes, including electrophilic aromatic substitution, depending on the substitution pattern of the thiophene ring. nih.govlatrobe.edu.au For a fully substituted thiophene like this compound, where no C-H bonds are available for substitution, oxidative processes are expected to dominate. nih.govlatrobe.edu.au

Advanced Applications and Prospective Research Directions for 2,3,4 Triiodo 5 Methylthiophene

Role in Organic Electronic and Optoelectronic Materials.

The intrinsic electronic properties of the thiophene (B33073) ring make it a cornerstone of many organic electronic and optoelectronic materials. The strategic placement of iodine and methyl substituents on the 2,3,4-Triiodo-5-methylthiophene core is poised to create materials with tailored characteristics for these applications.

Precursors for Polythiophene-Based Conductive Polymers and Organic Semiconductors.

Polythiophenes are a major class of conductive polymers, with their properties being highly dependent on the nature and position of substituents on the thiophene ring. nih.gov this compound is a promising monomer for creating novel polythiophenes. Polymerization would most likely proceed via cross-coupling reactions (such as Suzuki, Stille, or Yamamoto couplings) at the reactive C-I bonds at the 2- and 4-positions. wikipedia.orgresearchgate.net This would yield a polymer chain of poly(3-iodo-5-methylthiophene-2,4-diyl).

The resulting polymer's properties would be heavily influenced by its unique substitution:

Regioregularity and Steric Effects : The substituent at the 3-position (iodine) would introduce significant steric hindrance, forcing a twist in the polymer backbone. pkusz.edu.cn This disruption of planarity reduces the effective conjugation length along the chain, leading to a blue-shift in the optical absorption spectrum and an increased bandgap compared to planar analogues like regioregular poly(3-alkylthiophenes) (P3HT). pkusz.edu.cnrsc.org While high conductivity in polythiophenes is often associated with high regioregularity and planarity, the introduction of controlled "defects" can be a tool to tune electronic properties for specific applications. wikipedia.orgrsc.org

Electronic Effects : The electron-donating methyl group at the 5-position and the electron-withdrawing, heavy iodine atom at the 3-position would create a unique electronic environment. This combination allows for fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, a critical factor for its use in semiconductor devices. rsc.org

| Property | Standard Poly(3-hexylthiophene) (P3HT) | Prospective Poly(3-iodo-5-methylthiophene) | Rationale/Reference |

| Backbone Planarity | High (in regioregular form) | Low | Steric hindrance from 3-iodo substituent forces chain twisting. pkusz.edu.cnrsc.org |

| Optical Bandgap | ~1.9 - 2.1 eV | Higher (Blue-shifted) | Reduced conjugation length due to non-planar structure. pkusz.edu.cn |

| Solubility | Soluble in common organic solvents | Potentially lower | The rigid, sterically hindered structure may reduce solubility. |

| Potential Application | Organic Photovoltaics, Field-Effect Transistors | Tunable bandgap semiconductors, specialized sensor layers. wikipedia.org |

This table presents a comparative projection of properties based on established principles of polythiophene chemistry.

Components in Organic Photovoltaic Cells and Electroluminescent Devices.

The tunability of its electronic properties makes this compound a candidate for creating materials for organic photovoltaic (OPV) and organic light-emitting diode (OLED) applications.

In OPVs , polymers derived from this monomer could serve as the electron-donor material in a bulk heterojunction with a fullerene or non-fullerene acceptor. The ability to tune the HOMO/LUMO levels via substitution is critical for optimizing the open-circuit voltage (Voc) and ensuring efficient charge transfer at the donor-acceptor interface. researchgate.net While the twisted backbone might decrease charge mobility compared to P3HT, this could be advantageous in certain device architectures or for specific energy-level matching requirements.

In OLEDs , polythiophenes are known to be efficient light-emitting materials. pkusz.edu.cn The color of the emitted light can be precisely controlled by modifying the polymer structure to tune the bandgap. researchgate.net Polymers from this compound would likely be blue-shifted emitters due to the sterically induced chain twisting. pkusz.edu.cn Furthermore, the presence of heavy iodine atoms on the polymer backbone could enhance spin-orbit coupling. This effect facilitates intersystem crossing from singlet to triplet excitons, a key process for developing highly efficient phosphorescent OLEDs (PhOLEDs), although this can also quench fluorescence in standard fluorescent devices.

Building Blocks for Extended π-Conjugated Systems.

The multiple reactive iodine sites on this compound make it an excellent building block for constructing complex, multi-dimensional π-conjugated systems with novel functionalities.

Integration into Functional Organic Frameworks.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from molecular building blocks. Thiophene-based units are increasingly used in these frameworks due to their electronic properties and defined geometry. nih.govrsc.orgrsc.org this compound, with its three reactive C-I bonds, could be used as a tripodal or branching node to form 2D or 3D porous networks through cross-coupling reactions.

These frameworks would have permanent porosity and a high surface area, with the thiophene units lining the pore walls. Such thiophene-rich frameworks have shown exceptional promise for applications like the capture of volatile iodine, a significant challenge in nuclear waste management. nih.govrsc.orgnih.govresearchgate.net The electron-rich sulfur and π-system of the thiophene rings provide strong interaction sites for iodine molecules. rsc.orgresearchgate.net

| Framework Type | Potential Monomer Role | Key Resulting Property | Prospective Application |

| Covalent Organic Framework (COF) | Trigonal building unit | Permanent porosity, high surface area, thiophene-lined pores. nih.govrsc.org | Gas storage, heterogeneous catalysis, iodine capture. rsc.orgnih.gov |

| Metal-Organic Framework (MOF) | Functionalized linker | Tunable pore geometry, strong host-guest interactions. researchgate.net | Chemical sensing, separations, drug delivery. researchgate.net |

This table illustrates the potential roles of this compound in designing functional frameworks.

Design of Materials with Tunable Optical and Electronic Properties.

A central goal in materials chemistry is the ability to design materials with precisely controlled optical and electronic characteristics. rsc.org The substitution pattern of this compound offers a powerful tool for this purpose. By selectively reacting the different iodine atoms, a wide range of extended π-conjugated oligomers and polymers can be synthesized.

For example, coupling at the 2- and 4-positions creates a linear polymer, while involving the 3-position can create branched or star-shaped molecules. The optical and electronic properties of these materials can be tuned by:

Controlling Conjugation : As discussed, steric interactions from the 3-iodo group can break planarity and tune the bandgap. pkusz.edu.cnrsc.org

Introducing Functional Groups : The remaining C-I bonds after an initial polymerization can be further functionalized via post-polymerization modification, introducing new electronic or responsive groups. acs.org

Varying Co-monomers : Co-polymerization of this compound with other aromatic monomers would allow for the creation of donor-acceptor type polymers with tailored HOMO-LUMO gaps, essential for optoelectronic applications. nih.gov

This modularity allows for the rational design of materials with absorption and emission profiles spanning the visible spectrum, as well as tailored charge transport properties. aps.org

Applications in Chemical Sensing and Molecular Recognition.

The electronic sensitivity of polythiophenes to their environment makes them excellent candidates for chemical sensors. wikipedia.org The optical and conductive properties of polythiophenes can change dramatically upon binding with specific analytes. wikipedia.org

Polymers or frameworks synthesized from this compound could be developed for sensing applications. The electron-rich thiophene ring itself can interact with various analytes. Porous frameworks built from this monomer would allow for the diffusion of analytes to these active sites within the material's structure. nih.govnih.gov Research has demonstrated that thiophene-containing porous polymers can be highly effective in detecting heavy metal ions like mercury (Hg²⁺). nih.govnih.gov The interaction of the analyte with the framework induces a measurable change in fluorescence or conductivity, forming the basis of the sensing mechanism. The presence of iodine atoms could also offer specific interaction sites for certain analytes or modulate the electronic response of the thiophene unit upon binding.

Potential in Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry, which focuses on the assembly of molecules into well-defined, functional structures, offers significant potential for the application of this compound. The unique arrangement of three iodine atoms on the thiophene ring makes this compound a highly promising building block for the construction of complex architectures through halogen bonding.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In this compound, the iodine atoms can act as potent halogen bond donors, facilitating the self-assembly of molecules into predictable and robust structures. The strength and directionality of these bonds can be fine-tuned, offering a powerful tool for crystal engineering, where the goal is to design and synthesize solid-state structures with desired properties.

The supramolecular assembly of thiophene-based molecules has been shown to be influenced by various factors, including the torsion angle of the thiophene linking group and the length of alkyl chains. rsc.orgresearchgate.net In the case of this compound, the multiple iodine substituents are expected to play a dominant role in directing the formation of supramolecular structures. These interactions can lead to the formation of one-dimensional chains, two-dimensional layers, or even complex three-dimensional frameworks. najah.edu The study of terthiophene self-organization has revealed the formation of unexpected 2D layered structures held together by weak hydrogen bonds. nih.gov A similar principle can be applied to this compound, where halogen bonds would be the directing force.

The potential for this compound in crystal engineering is further underscored by research on covalent organic frameworks (COFs) containing thiophene units. These materials have demonstrated efficient iodine capture, with both the nitrogen and sulfur sites of the thiophene backbone acting as active sites for iodine adsorption. rsc.org This suggests that frameworks constructed from this compound could exhibit interesting host-guest chemistry and find applications in areas such as gas storage and separation.

| Compound Name | CAS Number | Molecular Formula | Application in Supramolecular Chemistry |

| This compound | N/A | C₅H₃I₃S | Potential building block for halogen-bonded supramolecular assemblies and crystal engineering. |

| 5,5″-dimethyl-2,2′:5′,2″-terthiophene | 26905-67-1 | C₁₄H₁₂S₃ | Studied for its supramolecular self-assembly driven by weak hydrogen bonding, forming layered structures. nih.gov |

| 4,4′-bipyridine | 553-26-4 | C₁₀H₈N₂ | Used as a co-crystal former with terthiophene derivatives to study supramolecular organization. nih.gov |

Emerging Areas and Future Perspectives for Polyhalogenated Thiophene Derivatives

Polyhalogenated thiophenes, including this compound, represent a class of compounds with significant potential for a wide range of applications, driven by their unique electronic and structural properties. The introduction of multiple halogen atoms onto the thiophene ring can dramatically alter its chemical reactivity and physical characteristics, opening up new avenues for research and development.

One of the most promising areas for these compounds is in the field of materials science. Thiophene-based organic materials are already utilized in a variety of applications, including organic thin-film transistors, dye-sensitized solar cells, and bioimaging. researchgate.net The incorporation of multiple iodine atoms, as in this compound, can enhance the performance of these materials by modifying their electronic band gap and charge transport properties. The synthesis of functionalized polyhalogenated thiophenes is an active area of research, with methods like the halogen dance reaction being employed to create novel derivatives. osi.lvresearchgate.net

Furthermore, iodinated thiophene derivatives are being explored as building blocks for photochromic molecules and other advanced functional materials. acs.org The ability to precisely control the placement of iodine atoms on the thiophene ring allows for the design of molecules with tailored photo-responsive behavior. The development of synthetic routes to iodine-containing dihalobenzothiophenes highlights their potential as scaffolds for bio-inspired molecular architectures. elsevierpure.com

In the realm of medicinal chemistry, thiophene derivatives have a long history of use in the development of pharmaceuticals. derpharmachemica.com While research into the biological activity of highly iodinated thiophenes is still in its early stages, the unique properties of these compounds may lead to the discovery of new therapeutic agents. For instance, the ability of thiophene-containing covalent organic frameworks to capture iodine suggests potential applications in drug delivery or as diagnostic agents. rsc.org The synthesis of thiophene-based trimers via methods like Suzuki and Kumada coupling for various bioapplications is also an area of active investigation. nih.gov

Q & A

Q. How can researchers synthesize 2,3,4-Triiodo-5-methylthiophene with high purity, and what characterization methods are critical for validation?

Methodological Answer:

- Synthesis: Start with 5-methylthiophene as the precursor. Use controlled iodination via electrophilic substitution, employing iodine monochloride (ICl) in a non-polar solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions. Sequential iodination at the 2-, 3-, and 4-positions requires careful stoichiometric control (e.g., 3 equivalents of ICl) and inert atmosphere conditions to prevent oxidative degradation .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor fractions via TLC (Rf ~0.3 in 9:1 hexane/ethyl acetate) .

- Characterization: Validate purity via -NMR (absence of proton signals in the aromatic region confirms full iodination) and -NMR (to confirm substitution patterns). Mass spectrometry (EI-MS) should show the molecular ion peak at m/z 466 (M) with isotopic patterns consistent with three iodine atoms .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation: Use fume hoods, explosion-proof equipment, and electrostatic discharge prevention tools due to the compound’s sensitivity to heat and oxidizing agents .

- Protective Gear: Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Avoid skin contact, as iodinated thiophenes may cause irritation or sensitization .

- Decomposition Risks: Thermal degradation produces toxic gases (e.g., sulfur oxides, iodine vapor). Store under inert gas (argon) at ≤4°C and monitor storage duration to avoid decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in iodination reaction yields under varying catalytic conditions?

Methodological Answer:

- Experimental Design: Compare yields using Lewis acids (e.g., FeCl) vs. Brønsted acids (e.g., HSO) as catalysts. Control variables include temperature (−10°C vs. ambient), solvent polarity, and iodine source (ICl vs. N-iodosuccinimide).

- Data Analysis: Use kinetic studies (e.g., in situ IR monitoring) to track iodination rates. Low yields with Brønsted acids may stem from protonation of the thiophene ring, inhibiting electrophilic attack. High-resolution mass spectrometry (HRMS) can identify side products (e.g., diiodinated intermediates) .

- Case Study: A 2021 study on analogous triiodothiophenes found FeCl improved regioselectivity (yields >85%) by stabilizing the iodonium ion intermediate .

Q. What computational approaches predict the thermodynamic stability and electronic properties of this compound?

Methodological Answer:

- DFT Modeling: Optimize geometry using B3LYP/6-311+G(d,p) basis sets. Calculate HOMO-LUMO gaps to assess reactivity (expected gap <3 eV due to electron-withdrawing iodine groups).

- Thermodynamic Stability: Evaluate bond dissociation energies (BDEs) for C–I bonds (~200 kJ/mol) to predict degradation pathways. Compare with experimental thermogravimetric analysis (TGA) data .

- QSPR Applications: Use neural network models (e.g., CC-DPS) to correlate substituent effects with properties like solubility and melting point .

Q. How does the compound’s stability vary under photolytic vs. thermal conditions, and what analytical methods detect degradation products?

Methodological Answer:

- Photolytic Stability: Expose solutions to UV light (254 nm) in quartz cells. Monitor via UV-Vis spectroscopy for absorbance shifts (e.g., loss of π→π* transitions at ~280 nm).

- Thermal Stability: Conduct differential scanning calorimetry (DSC) to identify decomposition onset temperatures (expected >150°C). Use GC-MS to detect volatile byproducts (e.g., methylthiophene, iodine) .

- Advanced Detection: LC-HRMS with electrospray ionization (ESI) identifies non-volatile degradation products, such as iodinated dimers or sulfoxides .

Methodological Challenges and Solutions

Q. How can researchers optimize cross-coupling reactions involving this compound for applications in conjugated polymers?

Methodological Answer:

- Catalyst Selection: Use Pd(PPh) with CuI co-catalyst for Sonogashira couplings. Microwave-assisted synthesis (80°C, 30 min) improves reaction efficiency vs. traditional heating .

- Solvent Optimization: Tetrahydrofuran (THF) enhances solubility of iodinated thiophenes compared to toluene. Additives like tetrabutylammonium fluoride (TBAF) prevent iodide leaching .

- Polymer Characterization: GPC analysis (THF eluent) determines molecular weight (target M >10 kDa). Cyclic voltammetry (CV) measures redox potentials to assess charge transport properties .

Data Contradictions and Interpretation

Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?

Methodological Answer:

- Isotopic Effects: Natural abundance of (100%) eliminates isotopic splitting, but -I coupling (J ~150 Hz) can cause signal broadening. Use -decoupled NMR or higher field instruments (≥500 MHz) for clarity .

- Impurity Analysis: Trace moisture may hydrolyze C–I bonds, generating 5-methylthiophene-2,3-dione. Confirm via IR (C=O stretch at ~1700 cm) and repeat synthesis under anhydrous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.